molecular formula C13H19BN2O2 B14012405 7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol

7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol

Katalognummer: B14012405
Molekulargewicht: 246.12 g/mol
InChI-Schlüssel: YYFUXIQRMRZARK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)methyl]-4-methylpiperazine is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structural features and versatile applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)methyl]-4-methylpiperazine typically involves the reaction of 1,3-dihydro-1-hydroxy-2,1-benzoxaborole with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized to ensure cost-effectiveness and scalability. This involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The industrial production methods also focus on minimizing waste and improving the overall efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)methyl]-4-methylpiperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)methyl]-4-methylpiperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 1-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its therapeutic effects. The molecular targets include enzymes involved in metabolic pathways and proteins that play a role in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its therapeutic potential make it a valuable compound for scientific research and industrial applications .

Eigenschaften

Molekularformel

C13H19BN2O2

Molekulargewicht

246.12 g/mol

IUPAC-Name

1-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)methyl]-4-methylpiperazine

InChI

InChI=1S/C13H19BN2O2/c1-15-5-7-16(8-6-15)9-11-3-2-4-12-10-18-14(17)13(11)12/h2-4,17H,5-10H2,1H3

InChI-Schlüssel

YYFUXIQRMRZARK-UHFFFAOYSA-N

Kanonische SMILES

B1(C2=C(CO1)C=CC=C2CN3CCN(CC3)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.